5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol
CAS No.:
Cat. No.: VC20196391
Molecular Formula: C20H20BrN3O
Molecular Weight: 398.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20BrN3O |
|---|---|
| Molecular Weight | 398.3 g/mol |
| IUPAC Name | 5-bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C20H20BrN3O/c21-18-13-15(20(25)19-17(18)7-4-8-22-19)14-23-9-11-24(12-10-23)16-5-2-1-3-6-16/h1-8,13,25H,9-12,14H2 |
| Standard InChI Key | CMIBCLNTDXWVDH-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Br)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s quinoline core is substituted at three critical positions:
-
5-Position: A bromine atom enhances electrophilic reactivity and influences electronic distribution.
-
7-Position: A (4-phenylpiperazin-1-yl)methyl group introduces steric bulk and hydrogen-bonding capabilities.
-
8-Position: A hydroxyl group contributes to metal-chelation properties and acidity .
The phenylpiperazine moiety contains a piperazine ring linked to a phenyl group, enabling interactions with biological targets such as neurotransmitter receptors and enzymes.
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 398.3 g/mol | |
| IUPAC Name | 5-bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol | |
| Canonical SMILES | C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Br)C4=CC=CC=C4 |
The hydroxyl group’s p (approximately 9.2) and the quinolinium nitrogen’s p (around 4.8) influence protonation states under physiological conditions, affecting metal-chelation efficiency and cellular uptake .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step Mannich reaction:
-
Quinoline Ring Formation: 8-Hydroxyquinoline is brominated at the 5-position using or .
-
Mannich Base Attachment: The brominated intermediate reacts with 4-phenylpiperazine and formaldehyde under basic conditions to introduce the (4-phenylpiperazin-1-yl)methyl group at the 7-position .
Yields typically range from 18% to 46%, depending on substitution patterns and purification methods . For example, 5-bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (16) is isolated in 18% yield, while 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol (34) achieves 46% yield .
Structural Modifications
-
R5 Substitutions: Replacing bromine with chloro or alkoxy groups alters p values and metal-binding affinity .
-
R7 Variations: Piperazine derivatives with aromatic substituents (e.g., phenyl) enhance MDR-selective toxicity compared to aliphatic analogs .
Pharmacological Mechanisms and Multidrug Resistance
MDR-Selective Toxicity
In MDR cancer cell lines (e.g., MES-SA/Dx5 and A431/P-gp), the compound exhibits collateral sensitivity, with selectivity ratios (SR) up to 8.2 . This activity correlates with:
-
Metal Chelation: The 8-hydroxyquinoline scaffold binds Fe and Cu, generating reactive oxygen species (ROS) that overwhelm MDR cells’ antioxidant defenses .
-
P-Glycoprotein (P-gp) Modulation: Unlike conventional chemotherapeutics, the compound bypasses P-gp efflux, retaining cytotoxicity in resistant cells .
Structure–Activity Relationships (SAR)
-
Piperazine Moieties: 4-Phenylpiperazine derivatives show higher SR values (e.g., SR = 5.4) than morpholine or pyrrolidine analogs (SR = 2.1–3.7) .
-
Halogen Effects: Bromine at R5 enhances lipophilicity and membrane permeability compared to chloro or methoxy groups .
Biological Activities and Applications
Antibacterial Activity
Against Staphylococcus aureus and Escherichia coli, the compound demonstrates MIC values of 4–16 μg/mL, comparable to ampicillin . The phenylpiperazine group disrupts bacterial membrane integrity and inhibits efflux pumps .
Anticancer Activity
In parental and MDR cancer cells, IC values range from 1.2 μM (MES-SA) to 9.8 μM (MES-SA/Dx5) . Synergy with P-gp inhibitors (e.g., tariquidar) reduces IC by 2.5-fold, confirming P-gp-independent mechanisms .
Future Directions and Challenges
Target Identification
Proteomic studies are needed to identify specific targets, such as kinases or metalloenzymes, that interact with the compound’s chelation sites .
Formulation Optimization
Nanoparticle encapsulation or prodrug strategies could improve bioavailability and reduce off-target effects.
Clinical Translation
Preclinical toxicity studies in animal models are essential to validate safety profiles before Phase I trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume